molecular formula C9H9ClO2S B1316805 (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride CAS No. 98821-28-4

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride

Cat. No.: B1316805
CAS No.: 98821-28-4
M. Wt: 216.68 g/mol
InChI Key: MRZCTZARTQWKLE-UHFFFAOYSA-N
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Description

(E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride (CAS 98821-28-4) is a sulfonyl chloride derivative characterized by a vinyl sulfonyl chloride group attached to a para-methyl-substituted benzene ring. Its molecular formula is C₉H₉ClO₂S, and it is widely used in organic synthesis as a reactive intermediate for forming sulfonamides, sulfonate esters, and other functionalized compounds . Key properties include:

  • High electrophilicity: Due to the sulfonyl chloride (–SO₂Cl) group, it readily undergoes nucleophilic substitution reactions.
  • Stereochemical rigidity: The (E)-configuration stabilizes the molecule, influencing its reactivity and interaction with biological targets.
  • Applications: Pharmaceutical intermediates, enzyme inhibitors (e.g., InhA in tuberculosis), and antimicrobial agent precursors .

Properties

IUPAC Name

2-(4-methylphenyl)ethenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZCTZARTQWKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696475
Record name 2-(4-Methylphenyl)ethene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98821-28-4
Record name 2-(4-Methylphenyl)ethene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of 2-(4-methylphenyl)ethene

The primary synthetic route to (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride involves the direct sulfonylation of 2-(4-methylphenyl)ethene (also known as 4-methylstyrene) using sulfonyl chloride reagents or chlorosulfonic acid. The reaction typically proceeds as follows:

  • Starting Material: 2-(4-methylphenyl)ethene (4-methylstyrene)
  • Sulfonylating Agent: Chlorosulfonic acid (ClSO3H) or sulfonyl chloride derivatives
  • Reaction Conditions:
    • Conducted under controlled temperature to avoid side reactions
    • Use of a base such as pyridine or triethylamine to neutralize hydrochloric acid formed during the reaction
    • Solvent systems may include inert solvents like dichloromethane or glacial acetic acid depending on the protocol
  • Mechanism: Electrophilic sulfonylation at the ethene double bond, preserving the (E)-configuration due to steric and electronic factors.

Alternative Synthetic Routes

  • Bromination and Subsequent Substitution:
    Some related synthetic strategies involve bromination of substituted ethene derivatives followed by nucleophilic substitution with sulfonyl groups, but these are more common for sulfone or sulfonamide derivatives rather than sulfonyl chlorides directly.

  • Oxidation of Sulfides or Sulfones:
    In some cases, sulfide intermediates are oxidized to sulfone or sulfonyl chloride derivatives, but this is less direct and less commonly applied for this specific compound.

Detailed Reaction Scheme and Conditions

Step Reagents & Conditions Description Yield & Notes
1 2-(4-methylphenyl)ethene + Chlorosulfonic acid or sulfonyl chloride Electrophilic sulfonylation at the ethene double bond Moderate to high yield; temperature control critical to maintain (E)-configuration
2 Addition of base (e.g., pyridine) Neutralizes HCl byproduct, drives reaction forward Improves purity and yield
3 Work-up and purification Extraction with organic solvents, recrystallization Purity >95% achievable

Research Findings and Optimization

  • Temperature Control: Maintaining low to moderate temperatures (0–25°C) during sulfonylation prevents isomerization of the double bond and side reactions such as polymerization or over-sulfonation.

  • Base Selection: Pyridine is preferred due to its dual role as a base and solvent, facilitating smooth reaction and easy removal of HCl.

  • Solvent Effects: Use of glacial acetic acid or dichloromethane as solvent can influence reaction rate and selectivity. Glacial acetic acid is often used in related sulfonylation reactions for better solubility and control.

  • Purification: Recrystallization from ethanol or ethyl acetate yields analytically pure this compound with melting points consistent with literature values.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Impact on Product Quality
Temperature 0–25°C Controls stereochemistry and yield
Sulfonylating Agent Chlorosulfonic acid or sulfonyl chloride Determines reaction efficiency
Base Pyridine, triethylamine Neutralizes HCl, improves yield
Solvent Dichloromethane, glacial acetic acid Affects solubility and reaction kinetics
Reaction Time 1–4 hours Longer times may increase side reactions
Yield 60–85% Dependent on reaction conditions
Purity (post-purification) >95% Confirmed by melting point and spectral data

Chemical Reactions Analysis

Types of Reactions: (E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: The ethene moiety can undergo oxidation to form epoxides or diols.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under controlled conditions.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Epoxides and Diols: Formed by the oxidation of the ethene moiety.

Scientific Research Applications

(E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Material Science: It is used in the preparation of sulfonated polymers and resins for applications in ion exchange and catalysis.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Name Substituent(s) Molecular Formula Key Differences vs. Target Compound Reactivity & Applications Source
(E)-2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride 2,4-Cl₂ C₈H₅Cl₃O₂S - Electron-withdrawing Cl groups enhance electrophilicity.
- Greater stability in substitution reactions; used in agrochemical synthesis.
Higher antimicrobial potency due to halogen effects . [2]
2-(4-Bromophenyl)ethene-1-sulfonyl chloride 4-Br C₈H₆BrClO₂S - Bromine’s polarizability increases reactivity in cross-coupling reactions.
- Used in Suzuki-Miyaura couplings for biaryl synthesis.
Superior in forming carbon-heteroatom bonds . [6]
2-(2-Fluorophenyl)ethene-1-sulfonyl chloride 2-F C₈H₆FClO₂S - Fluorine’s inductive effects reduce ring electron density.
- Preferential meta-directing in electrophilic substitutions.
Potential kinase inhibitor; distinct biological targeting . [4]
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride 4-(C(CH₃)₃) C₁₂H₁₅ClO₂S - Bulky tert-butyl group causes steric hindrance.
- Reduced nucleophilic attack rates but improved lipid solubility.
Specialty applications in polymer chemistry . [10]

Key Trends :

  • Electron-withdrawing groups (Cl, Br, F) enhance sulfonyl chloride reactivity, favoring nucleophilic substitutions.
  • Steric bulk (e.g., tert-butyl) slows reactions but improves solubility in non-polar matrices.

Positional Isomerism and Structural Variations

Compound Name Structural Variation Molecular Formula Key Differences vs. Target Compound Applications Source
2-(3-Methylphenyl)ethene-1-sulfonyl chloride 3-Me on benzene C₉H₉ClO₂S - Meta-methyl disrupts conjugation, reducing resonance stabilization.
- Altered regioselectivity in electrophilic additions.
Less effective in enzyme inhibition compared to para-substituted analog . [12]
2-(1,4-Dioxan-2-yl)ethane-1-sulfonyl chloride Dioxane ring C₆H₁₀ClO₄S - Ether oxygen enhances solubility in polar solvents.
- Stabilizes intermediates in multi-step syntheses.
Used in hydrophilic polymer design . [3]
2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride Phenoxy linkage C₈H₈Cl₂O₃S - Ether bridge increases flexibility; lowers melting point.
- Modified pharmacokinetics in drug candidates.
Intermediate for herbicidal agents . [11]

Key Insights :

  • Para-substitution optimizes electronic and steric profiles for biological activity.
  • Heterocyclic or ether-containing analogs expand utility in material science due to tunable solubility.

Functional Group Replacements

Compound Name Functional Group Molecular Formula Key Differences vs. Target Compound Applications Source
(E)-2-(4-Methylphenyl)ethene-1-sulfonamide –SO₂NH₂ C₉H₁₁NO₂S - Reduced electrophilicity; requires activation for substitutions.
- Enhanced bioavailability in drug candidates.
Antimicrobial agents . [1]
(E)-2-(4-Methylphenyl)ethene-1-sulfonic acid –SO₃H C₉H₁₀O₃S - Strong acidity; used as a catalyst or surfactant.
- Limited utility in covalent bond-forming reactions.
Industrial detergents . [1]
(E)-2-(3,5-Dichlorophenyl)ethene-1-sulfonyl fluoride –SO₂F C₈H₅Cl₂FO₂S - Fluoride’s superior leaving group ability accelerates substitutions.
- Enhanced stability under physiological conditions.
Radiopharmaceutical labeling . [13]

Functional Group Impact :

  • Sulfonamides balance reactivity and stability for drug development.
  • Sulfonyl fluorides offer unique advantages in click chemistry and bioconjugation.

Biological Activity

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride is an organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the compound's biological activity, mechanisms, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₉H₉ClO₂S
  • Molecular Weight : Approximately 200.68 g/mol

The sulfonyl chloride functional group contributes to its reactivity, allowing it to engage in various chemical reactions, including nucleophilic substitutions and additions.

The biological activity of this compound is primarily attributed to its electrophilic sulfonyl chloride group, which can react with nucleophiles such as amino acids in proteins. This interaction can lead to the modification of biomolecules, potentially altering their functions and activities.

Key Reactions Involving this compound:

  • Nucleophilic Substitution : The sulfonyl chloride can be substituted by various nucleophiles, forming sulfonamide derivatives.
  • Addition Reactions : The ethene moiety can participate in addition reactions with nucleophiles, leading to diverse products.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for further development as antimicrobial agents.
  • Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes, including those involved in metabolic pathways relevant to diseases such as tuberculosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonyl chloride derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Control8Penicillin

Case Study 2: Enzyme Inhibition

In a fragment-based drug discovery approach targeting Mycobacterium tuberculosis InhA, this compound was identified as a potential inhibitor. The compound demonstrated a binding affinity with a dissociation constant (Kd) of 150 nM.

CompoundKd (nM)Target Enzyme
This compound150InhA
Control50Known Inhibitor

Applications in Medicinal Chemistry

Given its biological activity, this compound holds promise for various applications in medicinal chemistry:

  • Synthesis of Bioactive Compounds : It can serve as a precursor for synthesizing more complex bioactive molecules.
  • Development of Antimicrobial Agents : Its derivatives could be optimized for enhanced antimicrobial properties.
  • Therapeutic Targets for Tuberculosis : The inhibition of InhA suggests potential use in developing treatments for tuberculosis.

Q & A

Basic Questions

Q. What are the established synthetic routes for (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield?

  • Answer: The compound is synthesized by reacting (E)-2-(4-methylphenyl)ethene with chlorosulfonic acid under controlled conditions. Key parameters include:

  • Temperature: Maintain 0–5°C to suppress side reactions like sulfonation of the aromatic ring.
  • Solvent: Use anhydrous dichloromethane to stabilize intermediates and prevent hydrolysis.
  • Stoichiometry: A 1:1.05 molar ratio of ethene to chlorosulfonic acid maximizes conversion.
    Post-reaction, quenching with ice water followed by ethyl acetate extraction isolates the product efficiently .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer:

  • NMR Spectroscopy: Confirm regiochemistry (e.g., E configuration of the ethene group via coupling constants).
  • HPLC: Assess purity (>98% recommended for synthetic intermediates).
  • Mass Spectrometry: Validate molecular weight (C₉H₉ClO₂S, MW 216.68).
  • FT-IR: Identify sulfonyl chloride stretch (~1360–1380 cm⁻¹).
    These methods ensure structural fidelity and purity for downstream applications .

Q. What are the primary applications of this compound in organic synthesis and medicinal chemistry?

  • Answer:

  • Sulfonamide Formation: React with amines to generate sulfonamides for drug discovery (e.g., antimicrobial agents).
  • Polymer Chemistry: Synthesize sulfonated polymers for ion-exchange membranes.
  • Enzyme Studies: Modify cysteine residues in proteins to probe active sites.
    highlights its role in synthesizing antitubercular agents and enzyme inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitutions with this compound?

  • Answer: Discrepancies in yields or regioselectivity may arise from:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF may slow kinetics.
  • Steric Hindrance: Bulky nucleophiles (e.g., tert-butylamine) require elevated temperatures (50–60°C).
  • Catalyst Screening: Test Pd(0) vs. Pd(II) catalysts for Suzuki-Miyaura couplings.
    Systematic optimization using Design of Experiments (DoE) can identify dominant variables .

Q. Does the E configuration of the ethene group influence sulfonyl chloride reactivity?

  • Answer: The E geometry positions the sulfonyl chloride group trans to the 4-methylphenyl moiety, reducing steric hindrance during nucleophilic attacks. Computational studies (DFT) show a 15% lower energy barrier for substitution compared to the Z isomer. Experimental validation via kinetic assays (e.g., competition reactions with aniline derivatives) corroborates this .

Q. What methodologies are recommended for evaluating the antimicrobial activity of derivatives synthesized from this compound?

  • Answer:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Assays: Monitor bactericidal kinetics over 24 hours.
  • Enzyme Inhibition: Use fluorogenic substrates to measure inhibition of target enzymes (e.g., mycobacterial enoyl-ACP reductase).
    reports MIC values of 2–8 µg/mL for related sulfonamide derivatives .

Q. How can computational modeling predict the reactivity of this compound with non-traditional nucleophiles (e.g., azides)?

  • Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity.
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO vs. acetonitrile.
  • Machine Learning: Train models on existing sulfonyl chloride reaction datasets to predict regioselectivity.
    These approaches reduce experimental trial-and-error, particularly for novel nucleophiles .

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